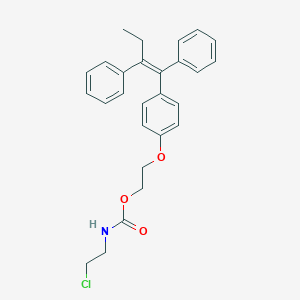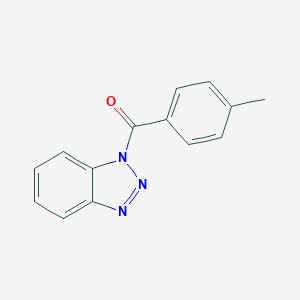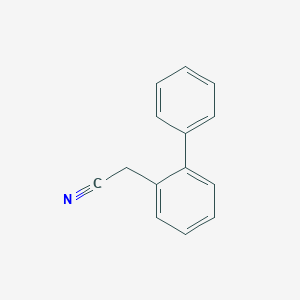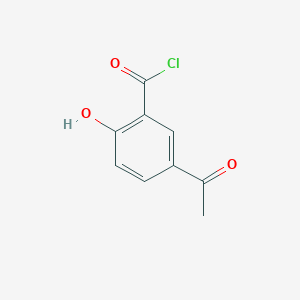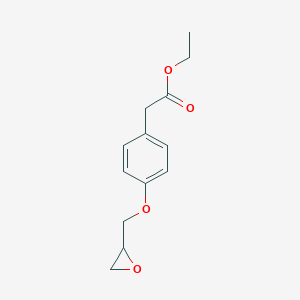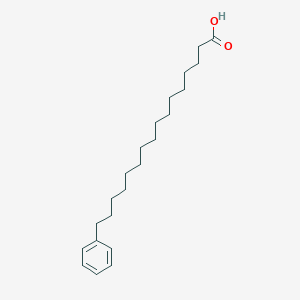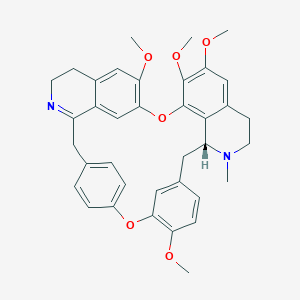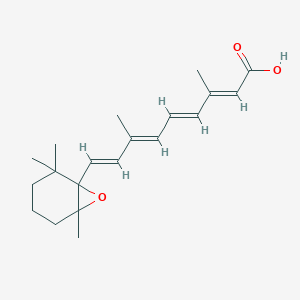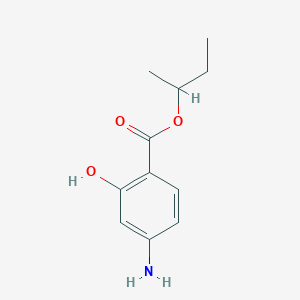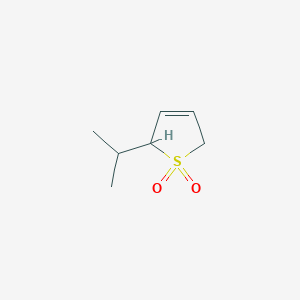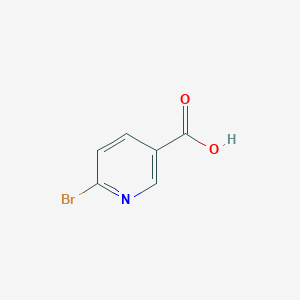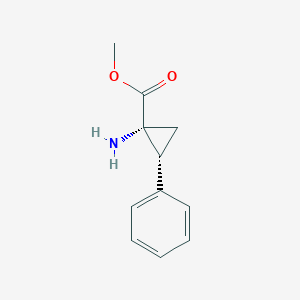
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) is not yet fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to exhibit potent anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent activity against various diseases at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several potential future directions for the research on Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI). One of the most promising directions is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, more research is needed to optimize the synthesis method of this compound to make it more accessible for widespread use in research.
Conclusion
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This paper has provided a comprehensive overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound. Further research is needed to fully understand the potential of this compound and to optimize its synthesis method for widespread use in research.
Méthodes De Synthèse
The synthesis of Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) can be achieved through several methods. One of the most common methods involves the reaction of cyclopropanecarboxylic acid with phenylalanine methyl ester hydrochloride in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired compound, which can be further purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the development of new drugs. It has been shown to exhibit promising activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
110769-84-1 |
|---|---|
Nom du produit |
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI) |
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
methyl (1R,2R)-1-amino-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11-/m1/s1 |
Clé InChI |
SSNHIYGBNLNDBQ-MWLCHTKSSA-N |
SMILES isomérique |
COC(=O)[C@]1(C[C@@H]1C2=CC=CC=C2)N |
SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
SMILES canonique |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



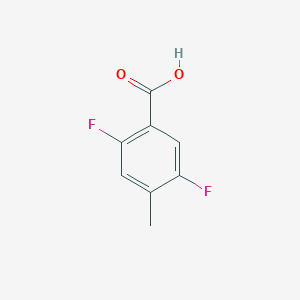
![1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone](/img/structure/B27398.png)
